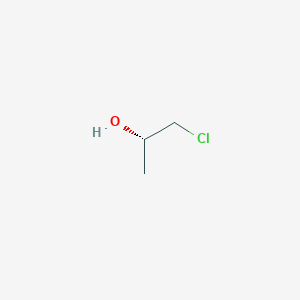

(S)-1-Chloro-2-propanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-chloropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO/c1-3(5)2-4/h3,5H,2H2,1H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTSGNJTASLUOY-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309341 | |

| Record name | 2-Propanol, 1-chloro-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37493-16-6 | |

| Record name | 2-Propanol, 1-chloro-, (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37493-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1-chloro-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-Chloro-2-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1-Chloro-2-propanol chemical properties

An In-depth Technical Guide to the Chemical Properties of (S)-1-Chloro-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral molecule of significant interest in the chemical and pharmaceutical industries. Its stereospecificity makes it a valuable building block in asymmetric synthesis, particularly for the development of chiral drugs. This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications and safety considerations. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using workflow diagrams.

Chemical and Physical Properties

This compound is a colorless liquid with a mild, pungent odor.[1][2][3] It is soluble in water and ethanol.[1] The following tables summarize its key physical and chemical properties.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C3H7ClO | [1][2] |

| Molar Mass | 94.54 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [1][2][4] |

| Odor | Mild, pungent | [1][3] |

| Density | 1.108 g/mL | [1] |

| 1.111 g/mL at 25 °C | [4][5] | |

| 1.115 at 68 °F | [3] | |

| Boiling Point | 123-124 °C | [1] |

| 126-127 °C | [4][5] | |

| 259 to 261 °F at 760 mmHg | [3] | |

| Melting Point | <25 °C | [1] |

| Solubility | Soluble in water and ethanol | [1] |

| Water solubility: ≥ 100 mg/mL at 73 °F | [3] | |

| Refractive Index | n20/D 1.439 | [5] |

| 1.4392 @ 20 °C/D | [3] |

Table 2: Safety and Handling

| Property | Value | Source(s) |

| Flash Point | 125 °F (52 °C) | [3][6] |

| Vapor Pressure | 4.9 mmHg at 68°F | [7] |

| Vapor Density | 3.3 (relative to air) | [7] |

| Lower Explosive Limit (LEL) | 4.1 % at 158°F | [7] |

| Upper Explosive Limit (UEL) | 8.5 % at 158°F | [7] |

| Hazards | Irritating to eyes, skin, and respiratory system. Flammable liquid and vapor. | [1][2][6][7] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectral Data Summary

| Spectroscopy | Data | Source(s) |

| ¹H NMR | Spectra available | [8][9] |

| ¹³C NMR | Spectra available | [8][10] |

| Mass Spectrometry (MS) | Spectra available | [8][11][12] |

| Infrared (IR) Spectroscopy | Spectra available | [8] |

Note: Detailed spectral data such as chemical shifts and peak assignments would require access to spectral databases.

Chemical Reactivity and Synthesis

This compound is a versatile chiral building block in organic synthesis.[13] It participates in a variety of reactions, including esterification, etherification, and olefin addition.[1]

Key Reactions

-

Base-Induced Epoxidation: In the presence of a base, this compound undergoes intramolecular cyclization to form (S)-propylene oxide.

-

Formation of Chiral Amino Alcohols: Reaction with ammonia (B1221849) or primary/secondary amines results in the nucleophilic substitution of the chlorine atom to yield chiral amino alcohols.[13]

-

Formation of Chiral Ethers: Alkoxides can act as nucleophiles to displace the chloride and form chiral ethers.[13]

-

Oxidation: Oxidation of the secondary alcohol group, for instance using a Swern oxidation, yields the prochiral ketone, 1-chloro-2-propanone.[13]

Synthetic Pathways

This compound can be synthesized through several routes:

-

Chlorination of (S)-2-propanol: This can be achieved using chlorinating agents such as thionyl chloride or hydrogen chloride.[1]

-

Biocatalytic Reduction of Chloroacetone (B47974): The yeast Rhodotorula glutinis can reduce chloroacetone to produce optically pure this compound with a high enantiomeric excess.[13] This stereoselective reduction is catalyzed by an NAD(P)H-dependent alcohol dehydrogenase.[13]

Experimental Protocols

Protocol 1: Synthesis of this compound via Asymmetric Hydrogenation

This protocol is adapted from a general procedure for the catalytic asymmetric hydrogenation of β-chloro-propiophenone, which produces a similar chiral chlorohydrin and illustrates the principles that can be applied.[14]

Materials:

-

β-chloro-propiophenone (substrate)

-

Isopropanol (B130326) (solvent)

-

Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃ (chiral catalyst)

-

Potassium hydroxide (B78521) (KOH)

-

High purity nitrogen (N₂) and hydrogen (H₂) gas

-

High-pressure reactor

Procedure:

-

Dissolve 0.5 g of β-chloro-propiophenone in 20 mL of isopropanol in a high-pressure reactor.

-

Add 15 mg of the chiral iron-based catalyst.

-

Add a specific amount of KOH to achieve the desired alkali concentration (e.g., 1.63 x 10⁻² mol/L).[14]

-

Seal the reactor and purge the system with high purity N₂ three times to remove oxygen.

-

Purge the reactor with H₂ three times.

-

Pressurize the reactor with H₂ to 1.2 MPa.

-

Heat the reaction mixture to 60 °C and maintain for 1.5 hours with stirring.[14]

-

After the reaction, cool the reactor, release the pressure, and analyze the product mixture for yield and enantiomeric excess using gas chromatography.

Protocol 2: Analysis of Water Content by Karl Fischer Titration

This is a general procedure for determining the water content in an alcohol like 2-propanol.

Method: Coulometric Karl Fischer Titration

Apparatus:

-

Karl Fischer Coulometer with a titration cell (with or without a diaphragm)

-

Syringe for sample injection

Procedure:

-

Place the Karl-Fischer reagent into the titration cell.

-

Start the coulometer to titrate the solvent until it is dry (preliminary titration).

-

Wait for the drift to stabilize.

-

Accurately weigh a syringe containing the this compound sample.

-

Inject a precise amount of the sample into the titration cell.

-

Reweigh the syringe to determine the exact sample weight.

-

Start the water determination titration. The instrument will automatically calculate the water content.

Visualizations

Diagram 1: Synthetic Pathway to this compound

Caption: Biocatalytic reduction of chloroacetone.

Diagram 2: Key Reactions of this compound

Caption: Major synthetic transformations.

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceuticals.[2][13] Its defined stereochemistry is essential for creating complex molecules with the correct three-dimensional orientation, which is a critical factor for effective drug-receptor interactions.[13] A notable application is its use as a precursor in the synthesis of linezolid, a potent antibiotic for treating serious bacterial infections.[13] It is also used as a chemical intermediate for manufacturing propylene (B89431) oxide, polyurethane polyols, and propylene glycol.[5][13]

Safety and Handling

This compound is an irritant and may cause harm to the eyes, skin, and respiratory and digestive systems.[1][7] It is a flammable liquid and vapor.[6] Appropriate personal protective equipment, including gloves, and eye/face protection, should be worn to avoid contact.[1][15] Work should be conducted in a well-ventilated area, and sources of ignition should be avoided.[6][16] In case of ingestion or significant inhalation, immediate medical attention is necessary.[1] Store in a tightly closed container in a cool, dry, and well-ventilated place, away from light.[1][16]

References

- 1. This compound [chembk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-Chloro-2-propanol | C3H7ClO | CID 31370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Chloro-2-propanol | 127-00-4 [chemicalbook.com]

- 5. 1-氯-2-丙醇 70% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemos.de [chemos.de]

- 7. 1-CHLORO-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. 1-Chloro-2-propanol(127-00-4) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 1-CHLORO-2-METHYL-2-PROPANOL(558-42-9) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 2-Propanol, 1-chloro- [webbook.nist.gov]

- 13. This compound | 37493-16-6 | Benchchem [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. airgas.com [airgas.com]

- 16. nj.gov [nj.gov]

An In-depth Technical Guide to (S)-1-Chloro-2-propanol (CAS: 37493-16-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Chloro-2-propanol, a chiral chlorohydrin, is a pivotal intermediate in modern asymmetric synthesis. Its unique stereochemistry makes it a valuable building block for the enantioselective preparation of a wide array of pharmaceuticals and other complex organic molecules. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis methodologies, and key applications of this compound, with a particular focus on its role in drug development. Detailed experimental protocols and visual representations of synthetic pathways are included to facilitate its practical application in a research and development setting.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid with a mild odor.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 37493-16-6 | [2] |

| Molecular Formula | C₃H₇ClO | [2] |

| Molecular Weight | 94.54 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 126-127 °C | [4] |

| Melting Point | < 25 °C | [3] |

| Density | 1.108 g/mL at 25 °C | [3] |

| Solubility | Soluble in water and ethanol | [3] |

| Specific Rotation ([α]D) | +6.9° (neat) | [5] |

| Refractive Index (n20/D) | 1.439 | [1] |

Table 2: Spectroscopic Data for this compound

| Spectrum | Key Peaks/Signals | Reference(s) |

| ¹H NMR | The proton NMR spectrum will show distinct signals corresponding to the methyl group (-CH₃), the chloromethyl group (-CH₂Cl), the methine group (-CHOH), and the hydroxyl proton (-OH). | [6][7] |

| ¹³C NMR | The carbon NMR spectrum will display three distinct signals for the three carbon atoms in the molecule. | [8] |

| FTIR (cm⁻¹) | The infrared spectrum exhibits a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the hydroxyl group. A strong band between 1000 and 1260 cm⁻¹ is indicative of the C-O stretching vibration. The C-Cl stretching vibration typically appears in the 600-800 cm⁻¹ region. | [9][10] |

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application in the pharmaceutical industry. Several methods have been developed to achieve high enantiomeric purity.

Experimental Protocol: Synthesis from (S)-Propylene Glycol

This method involves the reaction of optically active (S)-propylene glycol with dichloromethyl methyl ether.

Reagents and Equipment:

-

(S)-Propylene glycol

-

Dichloromethyl methyl ether

-

Anhydrous zinc chloride (catalyst)

-

Round-bottom flask with a magnetic stirrer

-

Distillation apparatus (Vigreux or Oldershaw column)

-

Standard laboratory glassware

Procedure:

-

To a cooled round-bottom flask, add (S)-propylene glycol and a catalytic amount of anhydrous zinc chloride.

-

Slowly add dichloromethyl methyl ether to the stirred mixture. The reaction temperature should be maintained between -5°C and +10°C.

-

Continue stirring until the evolution of hydrogen chloride gas ceases.

-

After the reaction is complete, cool the mixture and filter to remove the zinc chloride.

-

The resulting mixture of chloropropanols is then purified by fractional distillation. This compound, being the lower-boiling isomer, is collected at 126-127 °C.[5]

Applications in Drug Development

The primary application of this compound in the pharmaceutical industry is as a chiral building block for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

Synthesis of Linezolid (B1675486)

Linezolid, an oxazolidinone antibiotic, is a prominent example of a drug synthesized using this compound as a key intermediate. The stereochemistry of the C5 position of the oxazolidinone ring, which is derived from this compound, is critical for its antibacterial activity.

The following diagram illustrates a generalized synthetic workflow for Linezolid starting from this compound.

Caption: A simplified workflow for the synthesis of Linezolid from this compound.

Experimental Protocol: A Key Step in Linezolid Synthesis

The following protocol describes the coupling of an intermediate derived from this compound with N-carbobenzoxy-3-fluoro-4-morpholinylaniline.

Reagents and Equipment:

-

(S)-N-[2-(acetyloxy)-3-chloropropyl]acetamide (derived from this compound)

-

N-carbobenzoxy-3-fluoro-4-morpholinylaniline

-

Lithium tert-butoxide

-

Tetrahydrofuran (THF)

-

Nitrogen atmosphere apparatus

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve N-carbobenzoxy-3-fluoro-4-morpholinylaniline in THF.

-

Add lithium tert-butoxide to the solution and stir at room temperature for 30 minutes.

-

Add a solution of (S)-N-[2-(acetyloxy)-3-chloropropyl]acetamide in THF to the reaction mixture.

-

Stir the reaction at room temperature for several hours, monitoring the progress by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, the reaction is quenched, and the product is isolated and purified to yield the Linezolid precursor.[11]

Chemical Reactivity and Logical Relationships

This compound possesses two reactive functional groups: a hydroxyl group and a chlorine atom. This allows for a variety of chemical transformations, making it a versatile intermediate.

The following diagram illustrates the key chemical transformations of this compound.

Caption: Key chemical transformations of this compound.

Safety and Handling

This compound is an irritant and should be handled with care in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a fundamentally important chiral building block in asymmetric synthesis, particularly for the pharmaceutical industry. Its well-defined stereocenter provides an efficient entry point for the construction of complex, enantiomerically pure molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in research and development. This guide provides a solid foundation of technical information to aid scientists and researchers in leveraging the synthetic potential of this valuable chiral intermediate.

References

- 1. 1-Chloro-2-propanol | C3H7ClO | CID 31370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 37493-16-6 | Benchchem [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. 1-CHLORO-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. US3673264A - Method of preparing optically active propylene chlorohydrins and propylene oxides - Google Patents [patents.google.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 1-CHLORO-2-METHYL-2-PROPANOL(558-42-9) 1H NMR [m.chemicalbook.com]

- 8. 1-Chloro-2-propanol(127-00-4) 13C NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. FTIR [terpconnect.umd.edu]

- 11. CN101948442A - Preparation method of linezolid and preparation thereof - Google Patents [patents.google.com]

(S)-1-Chloro-2-propanol: A Chiral Building Block in Pharmaceutical Synthesis

(S)-1-Chloro-2-propanol is a chiral chemical compound of significant interest to researchers, scientists, and drug development professionals. Its stereospecific structure makes it a valuable intermediate in the asymmetric synthesis of complex molecules, most notably in the production of antibiotics and other pharmaceuticals. This technical guide provides an in-depth overview of its structure, chirality, physicochemical properties, and key synthetic and reactive pathways.

Structure and Physicochemical Properties

This compound, with the chemical formula C₃H₇ClO, is the (S)-enantiomer of 1-chloro-2-propanol. The molecule features a stereocenter at the second carbon atom, which is bonded to a hydroxyl group, a methyl group, a chloromethyl group, and a hydrogen atom. This specific three-dimensional arrangement is crucial for its application in stereoselective synthesis.

The physical and chemical properties of this compound are summarized in the table below. It is a colorless liquid with a mild odor, and it is soluble in water and ethanol.[1][2]

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-1-chloropropan-2-ol | [3] |

| CAS Number | 37493-16-6 | [3] |

| Molecular Formula | C₃H₇ClO | [3] |

| Molecular Weight | 94.54 g/mol | [3] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 126-127 °C (at 760 mmHg) | [1][2] |

| Density | ~1.11 g/mL at 25 °C | [1] |

| Refractive Index | ~1.439 at 20 °C | [1][2] |

| Solubility | Soluble in water | [1][2] |

Chirality and Its Significance

The defining feature of this compound is its chirality. The "S" designation refers to the sinister (left-handed) configuration of the substituents around the chiral carbon center, according to the Cahn-Ingold-Prelog priority rules. This specific stereoisomer is a critical chiral building block in asymmetric synthesis.[3] In the pharmaceutical industry, the biological activity of a drug is often dependent on its stereochemistry. One enantiomer may be therapeutically active while the other is inactive or, in some cases, may cause adverse effects.

The use of enantiomerically pure starting materials like this compound allows for the synthesis of a single, desired enantiomer of a drug, which is a key consideration in modern drug development. A prime example of its application is as a precursor in the synthesis of the antibiotic linezolid.[3]

Key Reactions and Synthetic Pathways

This compound can undergo a variety of chemical transformations at its two functional groups: the hydroxyl group and the carbon-chlorine bond. These reactions are fundamental to its utility as a synthetic intermediate.

Nucleophilic Substitution and Epoxidation

The chlorine atom can be displaced by various nucleophiles, and the presence of the adjacent hydroxyl group allows for intramolecular reactions. A key reaction is the base-induced intramolecular nucleophilic substitution (an internal Williamson ether synthesis), which results in the formation of (S)-propylene oxide, another valuable chiral epoxide.[3] This transformation is a critical step in many industrial processes for producing enantiomerically pure epoxides.[3]

Caption: Key reaction pathways of this compound.

Experimental Protocols for Enantioselective Synthesis

The preparation of enantiomerically pure this compound is a key challenge. Two prominent methods are the biocatalytic reduction of a prochiral ketone and the kinetic resolution of racemic epoxides.

Biocatalytic Reduction of Chloroacetone

This method utilizes enzymes, often from whole-cell biocatalysts like yeast, to perform a stereoselective reduction of 1-chloro-2-propanone (chloroacetone).

Caption: Workflow for biocatalytic synthesis of this compound.

Protocol Outline:

-

Culture Preparation: A suitable microorganism, such as the yeast Rhodotorula glutinis, is cultured in an appropriate growth medium.[3]

-

Bioreduction: To the cultured yeast, the substrate 1-chloro-2-propanone is added. A co-substrate like glucose is often included to facilitate the in-situ regeneration of the necessary cofactor (NAD(P)H). The reaction is maintained at an optimal pH and temperature for the enzyme.

-

Work-up and Extraction: After the reaction is complete (monitored by GC or TLC), the yeast cells are separated by centrifugation or filtration. The aqueous supernatant is then extracted with an organic solvent (e.g., ethyl acetate) to isolate the product.

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation.

-

Characterization: The final product is characterized by NMR spectroscopy (¹H and ¹³C) and its enantiomeric excess (ee) is determined using a chiral analytical method, such as chiral gas chromatography (GC). The yeast Rhodotorula glutinis has been reported to produce this compound with an enantiomeric excess of up to 98%.[3]

Applications in Drug Development

The primary application of this compound is as a chiral intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3] Its bifunctional nature allows for a variety of chemical modifications, making it a versatile precursor for more complex molecules. The specific stereochemistry is essential for the biological activity of many drugs, as it dictates the three-dimensional orientation required for effective interaction with biological targets like enzymes and receptors.[3]

References

(S)-1-Chloro-2-propanol physical properties

An In-depth Technical Guide on the Physical Properties of (S)-1-Chloro-2-propanol

This guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes a detailed summary of quantitative data, experimental protocols for property determination, and a logical workflow visualization.

Introduction to this compound

This compound, with the chemical formula C₃H₇ClO, is a chiral molecule and a member of the chlorohydrin family.[1][2] It is a secondary alcohol where one of the methyl hydrogen atoms in isopropanol (B130326) is substituted by chlorine.[3][4] At room temperature, it presents as a colorless to light amber liquid, often with a pungent or mild odor.[1][3] This compound is soluble in water and various organic solvents like ethanol.[1][4] this compound serves as a crucial intermediate in organic synthesis, particularly in the manufacturing of chiral pharmaceuticals and other fine chemicals.[1][5]

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Temperature (°C) | Pressure | Citations |

| Molecular Formula | C₃H₇ClO | N/A | N/A | [1][5] |

| Molecular Weight | 94.54 g/mol | N/A | N/A | [1][3][5] |

| Appearance | Colorless to light amber liquid | Ambient | N/A | [3][4] |

| Odor | Pungent, mild | Ambient | N/A | [1][3] |

| Density | 1.111 g/mL | 25 | N/A | [4] |

| 1.115 g/mL | 20 | N/A | [3][6] | |

| 1.108 g/mL | N/A | N/A | [1] | |

| Boiling Point | 126-127 °C | N/A | 760 mmHg | [3][4] |

| 123-124 °C | N/A | N/A | [1] | |

| Melting Point | < 25 °C | N/A | N/A | [1] |

| Refractive Index | 1.439 | 20 | N/A | [4] |

| 1.4392 | 20 | N/A | [3] | |

| Solubility in Water | Soluble (≥ 100 mg/mL) | 23 | N/A | [1][3][6] |

| Solubility in Solvents | Soluble in Ethanol, Chloroform; Slightly soluble in Methanol | N/A | N/A | [1][4] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of a liquid chemical like this compound.

Determination of Density

The density of a liquid can be determined accurately using the gravimetric method with a pycnometer or, more simply, with a graduated cylinder and a precision balance.

-

Objective: To measure the mass per unit volume of the liquid.

-

Apparatus: Graduated cylinder (e.g., 25 mL or 50 mL), electronic balance with a precision of at least 0.001 g.[7]

-

Procedure:

-

Place a clean, dry measuring cylinder on the electronic balance and tare its mass to zero.[7]

-

Carefully pour a specific volume of this compound into the measuring cylinder (e.g., 20 mL). Record the exact volume, reading from the bottom of the meniscus at eye level to avoid parallax error.[7][8]

-

Place the measuring cylinder containing the liquid back onto the balance and record the mass.[7]

-

Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) .[7]

-

The procedure should be repeated multiple times at a constant temperature to ensure accuracy, and the average value should be reported.[7]

-

Determination of Boiling Point

The capillary method is a common and reliable technique for determining the boiling point of a small quantity of liquid.[9]

-

Objective: To find the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[10][11]

-

Apparatus: Thiele tube or a melting point apparatus (e.g., Mel-Temp), thermometer, a small test tube (fusion tube), a capillary tube sealed at one end, and a heating medium (e.g., paraffin (B1166041) oil).[10][11][12]

-

Procedure:

-

Fill the small test tube with approximately 2-3 mL of this compound.[11]

-

Place the capillary tube into the test tube with its open end submerged in the liquid.[9]

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[9][10]

-

Insert this assembly into the heating bath (Thiele tube or Mel-Temp apparatus).

-

Heat the apparatus gently. As the temperature rises, air trapped in the capillary will escape.[9]

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[10]

-

To confirm, remove the heat source slightly. The temperature at which the liquid just begins to enter the capillary tube upon cooling is the precise boiling point.[10]

-

Determination of Refractive Index

The refractive index, a measure of how light bends as it passes through the substance, is a characteristic property that is useful for identification and purity assessment. It is typically measured using a refractometer.

-

Objective: To measure the ratio of the speed of light in a vacuum to its speed within the liquid.

-

Apparatus: An Abbe refractometer, a constant temperature water bath, and a dropper.

-

Procedure:

-

Calibrate the refractometer using a standard sample with a known refractive index (e.g., distilled water).

-

Ensure the prism of the refractometer is clean and dry.

-

Using a dropper, place a few drops of this compound onto the surface of the measuring prism.

-

Close the prism assembly. The liquid should spread evenly to form a thin film.

-

Allow the sample to equilibrate to the desired temperature (typically 20°C), which can be maintained by circulating water from a constant temperature bath.[3]

-

Look through the eyepiece and adjust the control knob until the boundary line between the light and dark regions is sharp and centered on the crosshairs.

-

Read the refractive index value directly from the instrument's scale.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical property determination of a chemical substance.

Caption: Workflow for determining physical properties.

References

- 1. chembk.com [chembk.com]

- 2. 1-Chloro-2-propanol — Wikipédia [fr.wikipedia.org]

- 3. 1-Chloro-2-propanol | C3H7ClO | CID 31370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Chloro-2-propanol CAS#: 127-00-4 [m.chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. 1-CHLORO-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. wjec.co.uk [wjec.co.uk]

- 9. jove.com [jove.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. phillysim.org [phillysim.org]

(S)-1-Chloro-2-propanol solubility data

An In-depth Technical Guide on the Solubility of (S)-1-Chloro-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral molecule of significant interest in the chemical and pharmaceutical industries. As a versatile building block, its primary application lies in asymmetric synthesis, where the production of a single enantiomer of a chiral product is crucial. This is particularly important in drug development, as different enantiomers of a drug can exhibit vastly different biological activities. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including the antibiotic linezolid. Its specific stereochemistry is critical for constructing complex molecules with the desired three-dimensional orientation, a determining factor for effective drug-receptor interactions.

This technical guide provides a comprehensive overview of the available solubility data for this compound, details experimental protocols for solubility determination, and presents a relevant experimental workflow.

Solubility Data of 1-Chloro-2-propanol (B90593)

Table 1: Quantitative and Qualitative Solubility of 1-Chloro-2-propanol

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 22.8 | ≥ 100 mg/mL[1][2] | Quantitative |

| Chloroform | Not Specified | Soluble[3] | Qualitative |

| Methanol | Not Specified | Slightly Soluble[3] | Qualitative |

| Ethanol | Not Specified | Soluble[1] | Qualitative |

| Diethyl Ether | Not Specified | Soluble[1] | Qualitative |

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not detailed in the available literature, a generalized and widely accepted method for determining the equilibrium solubility of a liquid compound is the shake-flask method.

Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials and Apparatus:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, toluene) of analytical grade

-

Glass vials with screw caps (B75204) and PTFE septa

-

Volumetric flasks and pipettes

-

Analytical balance

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

Procedure:

-

Preparation of Solvent: Equilibrate the chosen solvents to the desired experimental temperature (e.g., 25 °C ± 0.5 °C) in the constant temperature shaker or water bath.

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the temperature-equilibrated solvent. The presence of a distinct undissolved phase of the solute should be visible to ensure saturation.

-

Equilibration: Securely cap the vials and place them in the constant temperature shaker. Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The required equilibration time should be established by preliminary experiments where samples are taken at different time points until the concentration of the solute in the solvent remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow for the separation of the undissolved solute from the saturated solution. For emulsions or fine dispersions, centrifugation at the experimental temperature can be employed to facilitate phase separation.

-

Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. To avoid contamination from the undissolved solute, the syringe needle should be positioned in the upper portion of the solvent phase.

-

Filtration: Immediately filter the collected aliquot through a syringe filter into a clean vial to remove any remaining microscopic undissolved droplets.

-

Dilution and Quantification: Accurately dilute the filtered sample with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as GC-FID.

-

Data Analysis: Calculate the solubility of this compound in the solvent by correcting for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure the reliability of the results. Solubility is typically expressed in units such as g/100g of solvent, mg/mL, or molarity.

Visualization of a Relevant Experimental Workflow

As no specific signaling pathways involving this compound were identified, the following diagram illustrates a common and relevant experimental workflow: the enzymatic kinetic resolution of a racemic mixture of a 1-chloro-2-propanol derivative. This process is crucial for obtaining the enantiomerically pure (S)-form for applications such as pharmaceutical synthesis.[4][5][6][7]

References

- 1. 1-Chloro-2-propanol | C3H7ClO | CID 31370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-CHLORO-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. 1-Chloro-2-propanol CAS#: 127-00-4 [m.chemicalbook.com]

- 4. Kinetic resolution of ( RS )-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol: a metoprolol intermediate and its validation through homology model of ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06499C [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of (S)-1-Chloro-2-propanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral molecule (S)-1-Chloro-2-propanol, a valuable intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), exhibits distinct signals corresponding to the different protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.05 | m | 1H | CH(OH) |

| ~3.55 | dd | 1H | CHH'Cl |

| ~3.45 | dd | 1H | CHH'Cl |

| ~2.50 | d | 1H | OH |

| ~1.25 | d | 3H | CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The hydroxyl proton (OH) signal may be broad and its chemical shift is concentration-dependent.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound displays three distinct signals, corresponding to the three carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~68.5 | CH(OH) |

| ~51.0 | CH₂Cl |

| ~22.5 | CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl and alkyl halide groups.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (alcohol) |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~1100 | Strong | C-O stretch (secondary alcohol) |

| ~750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common technique.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 94/96 | Moderate | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 79/81 | Moderate | [M - CH₃]⁺ |

| 59 | Strong | [M - Cl]⁺ |

| 45 | Base Peak | [CH₃CHOH]⁺ |

Note: The presence of chlorine results in a characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Cap the NMR tube and gently invert to ensure complete dissolution.

¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

-

Instrument: 100 MHz (or higher) NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-100 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy (ATR-FTIR)

Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean and a background spectrum has been collected.

-

Place a single drop of neat this compound directly onto the ATR crystal.

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.

GC-MS Parameters:

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-200.

-

Ion Source Temperature: 230 °C.

-

Data Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

(S)-1-Chloro-2-propanol: A Technical Guide to its Reactivity with Nucleophiles

Abstract: (S)-1-Chloro-2-propanol is a pivotal chiral building block in the chemical and pharmaceutical industries. Its value stems from the two distinct reactive centers—a primary carbon bearing a chlorine atom and a secondary carbon with a hydroxyl group—which allow for a variety of stereospecific transformations. This technical guide provides an in-depth analysis of the reactivity of this compound with nucleophiles, focusing on reaction mechanisms, kinetics, and synthetic applications. Detailed experimental protocols and quantitative data are presented to support researchers, scientists, and drug development professionals in leveraging this versatile molecule.

Core Reactivity Principles

This compound's reactivity is dominated by the electrophilic nature of the C1 carbon, which is bonded to a good leaving group, the chloride ion. The primary carbon-chlorine bond is highly susceptible to attack by a wide range of nucleophiles.

Nucleophilic Substitution (S_N2) at C1

The principal reaction pathway is the bimolecular nucleophilic substitution (S_N2) reaction.[1] In this mechanism, a nucleophile attacks the C1 carbon from the side opposite to the chlorine atom (backside attack). This concerted step involves the simultaneous formation of a new bond with the nucleophile and the breaking of the C-Cl bond.[1][2] A critical consequence of the S_N2 mechanism at a chiral center is the inversion of stereochemical configuration, known as the Walden inversion.[1]

Role of the Hydroxyl Group

The adjacent hydroxyl group at the C2 position plays a crucial role in the molecule's reactivity. It can act as an internal nucleophile under basic conditions, leading to one of the most important transformations of this molecule: intramolecular cyclization.

Key Nucleophilic Reactions

Intramolecular Reaction: Base-Induced Epoxidation

In the presence of a base, such as sodium hydroxide (B78521), the hydroxyl group of this compound is deprotonated to form an alkoxide ion.[3][4] This alkoxide is a potent internal nucleophile that readily attacks the adjacent C1 carbon, displacing the chloride ion to form a three-membered ring.[5] This intramolecular Williamson ether synthesis yields the highly valuable chiral epoxide, (S)-propylene oxide, with an inversion of configuration at C1.[1]

This reaction is a cornerstone of industrial processes for producing enantiomerically pure epoxides, which are essential intermediates for pharmaceuticals and fine chemicals.[1]

Caption: Base-induced intramolecular S_N2 reaction of this compound.

Intermolecular S_N2 Reactions

External nucleophiles readily react with this compound at the C1 position, leading to a diverse range of chiral products.

-

Reaction with Amines: Ammonia, primary, or secondary amines act as nucleophiles to displace the chloride ion, forming chiral amino alcohols.[1] For instance, reacting this compound with an amine (R-NH₂) produces (S)-1-(alkylamino)-2-propanol. These products are common structural motifs in pharmaceuticals.[1]

-

Reaction with Alkoxides: Alkoxide nucleophiles (RO⁻) react via an intermolecular Williamson ether synthesis to form chiral ethers.[1] This pathway provides a direct route to chiral 1-alkoxy-2-propanols.

Caption: S_N2 reaction of this compound with an external nucleophile.

Quantitative Data Summary

The kinetics of the alkaline dehydrochlorination of chlorohydrins, including 1-chloro-2-propanol, have been studied. The reaction proceeds via a two-step mechanism where the first step is a rapid, reversible deprotonation of the alcohol, followed by a slow, rate-determining intramolecular substitution to form the epoxide.[6]

Table 1: Kinetic Data for Alkaline Dehydrochlorination of 1,2-Chlorohydrins

| Compound | Temperature (°C) | Second-Order Rate Constant (k₂) (dm³ mol⁻¹ s⁻¹) | Ionic Strength (mol dm⁻³) |

|---|---|---|---|

| 2-Chloroethanol | 35 | 0.0087 - 0.0100 | 0.050 - 0.250 |

| 2-Chloro-1-propanol | 25 | 7.66 - 15.0 | 0.010 - 0.500 |

| 1-Chloro-2-propanol | 25 | 0.40 - 0.70 | 0.010 - 0.500 |

Data synthesized from a kinetic study on the dehydrochlorination of various chlorohydrins. The rate constants show a dependency on the ionic strength of the medium.[6]

Experimental Protocols

Protocol: Synthesis of (S)-Propylene Oxide

This protocol describes a representative lab-scale procedure for the base-induced epoxidation of this compound.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Water (deionized)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Prepare a solution of sodium hydroxide in water (e.g., 20% w/v) in a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

Heat the NaOH solution to a controlled temperature (e.g., 50-60 °C).

-

Add this compound dropwise to the stirred, heated base solution over a period of 30-60 minutes. The product, (S)-propylene oxide, is volatile (boiling point ~34 °C) and may be distilled directly from the reaction mixture as it is formed.

-

Alternatively, after the addition is complete, continue stirring the reaction mixture for 1-2 hours to ensure complete reaction.

-

Cool the mixture to room temperature.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Carefully remove the solvent by distillation or using a rotary evaporator at low temperature and pressure to yield the crude (S)-propylene oxide.

-

The product can be further purified by fractional distillation.

Protocol: Synthesis of (S)-1-(Benzylamino)-2-propanol

This protocol outlines a general procedure for the reaction of this compound with an amine nucleophile.

Materials:

-

This compound

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Ethanol (B145695) (or other suitable polar solvent)

-

Ethyl acetate (B1210297) (for extraction)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction vessel, condenser, magnetic stirrer, heating mantle.

Procedure:

-

To a solution of this compound in ethanol, add benzylamine (e.g., 1.2 equivalents) and potassium carbonate (e.g., 1.5 equivalents).

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent in vacuo.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure (S)-1-(benzylamino)-2-propanol.

Applications in Drug Development & Synthesis

The stereospecific reactions of this compound make it a valuable precursor in pharmaceutical synthesis. The resulting chiral epoxides, amino alcohols, and ethers are key intermediates for a wide range of biologically active molecules.

-

Pharmaceutical Synthesis: this compound is a known precursor in the synthesis of the antibiotic linezolid, where the specific stereochemistry is critical for its therapeutic activity.[1]

-

Synthesis of Chiral Diols and Amino Alcohols: The ring-opening of (S)-propylene oxide (derived from this compound) with various nucleophiles allows for the creation of new stereocenters in a controlled manner.[1] Acid-catalyzed hydrolysis yields (S)-1,2-propanediol, while reaction with amines produces a variety of chiral 1-amino-2-propanol derivatives.[1]

Caption: Synthetic pathways from this compound to valuable chemical entities.

Conclusion

This compound demonstrates robust and predictable reactivity with a broad spectrum of nucleophiles, governed primarily by the S_N2 mechanism. Its ability to undergo both intramolecular and intermolecular substitutions with high stereospecificity makes it an indispensable chiral building block. A thorough understanding of its reaction pathways, supported by kinetic data and optimized protocols, is essential for its effective application in the synthesis of complex, high-value molecules in the pharmaceutical and fine chemical sectors.

References

A Comprehensive Technical Guide to the Safe Handling of (S)-1-Chloro-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for (S)-1-Chloro-2-propanol. The information is compiled to meet the needs of laboratory and research professionals, with a focus on presenting clear, actionable safety data and protocols.

Chemical Identification and Properties

This compound, also known as (S)-propylene chlorohydrin, is a colorless liquid with the chemical formula C3H7ClO.[1] It is primarily used as a chemical intermediate in various synthetic processes.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 94.54 g/mol | [1][3][4] |

| Appearance | Clear, colorless liquid | [1][2][4] |

| Odor | Mild, non-residual odor | [2][4] |

| Boiling Point | 126-127 °C (259-261 °F) at 760 mmHg | [2][3][5] |

| Flash Point | 52 °C (125.6 °F) - closed cup | [4][5][6] |

| Density | 1.111 g/mL at 25 °C (68 °F) | [2][3][4][5] |

| Vapor Pressure | 4.9 mmHg at 20 °C (68 °F) | [5] |

| Vapor Density | 3.3 (Air = 1) | [5] |

| Water Solubility | Soluble (≥ 100 mg/mL at 23 °C) | [4][5] |

| Refractive Index | n20/D 1.439 | [2][3] |

Hazard Identification and Classification

This compound is a hazardous substance that presents multiple risks. It is a flammable liquid and vapor and is toxic if swallowed, in contact with skin, or if inhaled.[7][8] It also causes skin and eye irritation and may cause respiratory irritation.[7][8][9]

Table 2: GHS Hazard Classification for 1-Chloro-2-propanol

| Hazard Class | Category | Hazard Statement | Pictogram |

| Flammable Liquids | 3 | H226: Flammable liquid and vapour | GHS02 (Flame) |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | GHS06 (Skull and Crossbones) |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin | GHS06 (Skull and Crossbones) |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled | GHS06 (Skull and Crossbones) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Note: Classifications are based on available Safety Data Sheets for 1-Chloro-2-propanol.[6][8]

Toxicological Information

Exposure to this compound can lead to various adverse health effects. It is irritating to the skin, eyes, mucous membranes, and upper respiratory tract.[5] Symptoms of exposure can include nasal irritation, nausea, vomiting, dizziness, and visual disturbances.[5] While toxicological data such as LD50 and LC50 values are available, the detailed experimental methodologies for these studies are not publicly available in the sourced safety data sheets.

Table 3: Acute Toxicity Data for 1-Chloro-2-propanol

| Route | Species | Value | Source |

| Dermal | Rabbit | LD50 = 480 mg/kg | [10] |

| Inhalation | Rat | LC50 = 1000 ppm (4 h) | [9][10] |

The American Conference of Governmental Industrial Hygienists (ACGIH) recommends an airborne exposure limit of 1 ppm averaged over an 8-hour workshift.[11] It is also classified as a mutagen and should be handled as a possible carcinogen with extreme caution.[11]

Safety and Handling Precautions

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[11][12]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[7][12]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10][11]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[9][12]

-

Skin Protection: Wear chemical-resistant gloves (e.g., PVC) and protective clothing to prevent skin contact.[9][11] All protective clothing should be clean and put on before work.[11]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor/acid gas cartridge.[5][7]

Handling and Storage

-

Avoid all personal contact, including inhalation.[9]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7][12] No smoking.[7][12]

-

Ground and bond containers and receiving equipment to prevent static discharge.[12]

-

Store in a cool, dry, well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizing agents.[5][9][12]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[7][12]

Emergency Procedures

First Aid Measures

The following diagram outlines the immediate first aid response to an exposure incident.

Spill and Leak Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent further hazards. The following workflow details the recommended spill response protocol.

For small spills, absorbent paper can be used to pick up the liquid.[5] The contaminated paper and any contaminated clothing should be sealed in a vapor-tight plastic bag for disposal.[5] For large spills, it may be necessary to contain and dispose of the material as hazardous waste, and emergency services should be contacted.[11]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[11][12]

-

Unsuitable Extinguishing Media: Do not use a water jet.[12]

-

Hazards from Combustion: Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[5][11] Containers may explode when heated.[11]

-

Firefighting Instructions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10] Use water spray to keep fire-exposed containers cool.[11]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[7] It may be necessary to treat it as a hazardous waste.[11] Do not allow the chemical to enter drains or waterways.[12]

Conclusion

This compound is a valuable chemical intermediate that requires careful and informed handling due to its hazardous properties. Adherence to the safety protocols outlined in this guide is essential for the protection of researchers, scientists, and all personnel working with this substance. Always consult the most current Safety Data Sheet (SDS) before use.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1-Chloro-2-propanol | 127-00-4 [chemicalbook.com]

- 3. 1-クロロ-2-プロパノール 70% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-Chloro-2-propanol | C3H7ClO | CID 31370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-CHLORO-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 1-Chloro-2-propanol Propylene chlorohydrin [sigmaaldrich.com]

- 7. airgas.com [airgas.com]

- 8. bg.cpachem.com [bg.cpachem.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. nj.gov [nj.gov]

- 12. chemos.de [chemos.de]

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of (S)-1-Chloro-2-propanol

Introduction

(S)-1-Chloro-2-propanol is a critical chiral building block in the pharmaceutical and chemical industries.[1] Its versatile structure allows for the synthesis of a wide range of more complex chiral molecules, including beta-blockers and other pharmaceutically active compounds. The production of enantiomerically pure this compound is therefore of significant interest.[1] This document outlines established and efficient protocols for the enantioselective synthesis of this compound, focusing on methods such as hydrolytic kinetic resolution (HKR) and biocatalytic approaches. These methods are selected for their high enantioselectivity and applicability in research and development settings.

Method 1: Hydrolytic Kinetic Resolution (HKR) of Racemic Propylene (B89431) Oxide

The Jacobsen-Katsuki epoxidation is a well-established method, and a related strategy, the hydrolytic kinetic resolution (HKR) of terminal epoxides using chiral (salen)Co(III) complexes, provides a highly effective route to enantioenriched epoxides and their corresponding 1,2-diols.[2][3][4] This protocol focuses on the resolution of racemic propylene oxide, where the (R)-enantiomer is preferentially hydrolyzed, leaving the desired (S)-propylene oxide, which can then be converted to this compound.

Logical Pathway for HKR

Caption: Principle of Hydrolytic Kinetic Resolution for (S)-Epoxide Enrichment.

Experimental Protocol: Jacobsen HKR of Propylene Oxide

This protocol is adapted from the highly selective methods developed for terminal epoxides.[2]

Materials:

-

Racemic propylene oxide

-

(R,R)-(salen)Co(III)OAc complex (or other suitable chiral cobalt salen catalyst)

-

Deionized water

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a round-bottom flask cooled to 0 °C, dissolve the chiral (salen)Co(III) complex (0.2-0.5 mol%) in the chosen solvent (e.g., THF), if any. Many HKR reactions can be run neat (solvent-free).[2][5]

-

Addition of Reactants: Add racemic propylene oxide (1.0 equiv) to the flask. Stir the mixture for 5 minutes.

-

Initiation of Resolution: Add deionized water (0.5-0.6 equiv) dropwise to the cooled mixture over 5-10 minutes.

-

Reaction Progress: Allow the reaction to warm to room temperature and stir for 12-18 hours.[2] The progress can be monitored by chiral GC to determine the enantiomeric excess (ee) of the remaining epoxide.

-

Workup and Isolation of (S)-Propylene Oxide:

-

Once the desired ee is reached (typically >99% for the epoxide at ~50% conversion), the reaction is complete.

-

The unreacted (S)-propylene oxide can be isolated directly by fractional distillation due to its low boiling point (34 °C).[2]

-

-

Conversion to this compound:

-

The purified (S)-propylene oxide is dissolved in a suitable solvent like diethyl ether.

-

The solution is cooled to 0 °C, and an ethereal solution of HCl is added dropwise.

-

The reaction is stirred at 0 °C for 1-2 hours and then warmed to room temperature.

-

The mixture is washed with saturated sodium bicarbonate solution, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield this compound.

-

Quantitative Data for HKR of Halogenated Epoxides

The following table summarizes representative results for the HKR of epoxides, demonstrating the high selectivity of the (salen)Co(III) catalyst system.

| Entry | Epoxide Substrate | Catalyst Loading (mol%) | H₂O (equiv) | Time (h) | Yield of Epoxide (%) | ee of Epoxide (%) |

| 1 | Propylene Oxide | 0.2 | 0.55 | 14 | 46 | >99 |

| 2 | Epichlorohydrin | 0.2 | 0.55 | 12 | 45 | >99 |

| 3 | 3-Chlorostyrene Oxide | 0.4 | 0.55 | 16 | 43 | >99 |

| Data adapted from Jacobsen, E. N., et al. J. Am. Chem. Soc. & Science.[2] |

Method 2: Biocatalytic Kinetic Resolution

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic alcohols and their derivatives.[6] In this approach, a lipase (B570770) selectively acylates one enantiomer of racemic 1-chloro-2-propanol (B90593), allowing for the separation of the unreacted, enantioenriched (S)-enantiomer.

Experimental Workflow: Enzymatic Resolution

Caption: General Workflow for Biocatalytic Kinetic Resolution.

Experimental Protocol: Lipase-Catalyzed Resolution

This protocol is based on general procedures for lipase-mediated kinetic resolution of chlorohydrins.

Materials:

-

Racemic 1-chloro-2-propanol

-

Lipase (e.g., from Pseudomonas fluorescens (PFL) or Candida antarctica Lipase B (CALB))

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Organic solvent (e.g., hexane, toluene, or methyl tert-butyl ether (MTBE))

-

Molecular sieves (optional, to maintain anhydrous conditions)

Procedure:

-

Reaction Setup: To a flask containing the organic solvent, add racemic 1-chloro-2-propanol (1.0 equiv), the acyl donor (0.6-1.0 equiv), and the lipase preparation (typically 10-50 mg/mmol of substrate).

-

Incubation: Seal the flask and place it in a shaker incubator at a controlled temperature (e.g., 30-40 °C).

-

Monitoring: Monitor the reaction by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine conversion and the ee of the remaining substrate (eeₛ) and the product (eeₚ).

-

Workup: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

-

Purification: Wash the filtrate with a mild aqueous base (e.g., NaHCO₃ solution) to remove any acidic byproducts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Separation: Separate the unreacted this compound from the acylated (R)-ester product by column chromatography on silica (B1680970) gel.

Quantitative Data for Enzymatic Resolution

The following table presents data from a study on the kinetic resolution of a related chlorohydrin, demonstrating the effectiveness of the biocatalytic method.

| Enzyme | Substrate Conc. (mM) | Temp (°C) | Time (h) | Conversion (%) | ee of Substrate (eeₛ, %) | ee of Product (eeₚ, %) |

| PFL | 10 | 30 | 3 | 49.2 | 93.4 | 96.3 |

| PFL | 10 | 30 | 3 | 50.5 | 95.4 | 97.2 |

| Data adapted from a study on a racemic intermediate of metoprolol (B1676517).[6] |

Conclusion

Both hydrolytic kinetic resolution with chiral salen-cobalt complexes and biocatalytic resolution using lipases offer robust and highly enantioselective pathways to synthesize this compound. The choice of method may depend on factors such as scale, cost, catalyst/enzyme availability, and downstream processing requirements. The Jacobsen HKR is known for its exceptional selectivity and broad applicability,[2] while enzymatic methods provide a "green" chemistry alternative that operates under mild conditions.[6][7] Both protocols, when optimized, can yield the target compound with excellent enantiomeric purity, suitable for advanced applications in drug development and fine chemical synthesis.

References

- 1. This compound | 37493-16-6 | Benchchem [benchchem.com]

- 2. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 3. Jacobsen Group [jacobsengroup.sites.fas.harvard.edu]

- 4. Mechanistic investigation leads to a synthetic improvement in the hydrolytic kinetic resolution of terminal epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic resolution of ( RS )-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol: a metoprolol intermediate and its validation through homology model of ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06499C [pubs.rsc.org]

- 7. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Catalytic Asymmetric Synthesis of (S)-1-Chloro-2-propanol

Introduction

(S)-1-Chloro-2-propanol is a critical chiral building block in the pharmaceutical and chemical industries.[1] Its specific stereochemistry is essential for the biological activity of numerous drugs, including the antibiotic linezolid.[1] The enantioselective synthesis of this compound is therefore of significant interest. One of the most robust and commercially viable methods for obtaining enantiomerically pure this compound is through the hydrolytic kinetic resolution (HKR) of racemic epichlorohydrin (B41342). This method often employs chiral cobalt-salen complexes as catalysts, a technique pioneered by Jacobsen.[2][3][4] The HKR of terminal epoxides is a powerful strategy that provides access to both the unreacted epoxide and the 1,2-diol product in high enantiomeric excess.[4] This document provides detailed application notes and protocols for the synthesis of this compound via this method.

Core Principles of Hydrolytic Kinetic Resolution (HKR)

Kinetic resolution is a process for separating a racemic mixture based on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. In the context of racemic epichlorohydrin, a chiral (salen)Co(III) catalyst facilitates the addition of water to one enantiomer at a much faster rate than the other. This results in the formation of (R)-3-chloro-1,2-propanediol from the faster-reacting (R)-epichlorohydrin, leaving the unreacted (S)-epichlorohydrin in high enantiomeric excess. The subsequent ring-opening of the enriched (S)-epichlorohydrin under controlled conditions yields the desired this compound. The (salen)Co(III) catalyst operates via a cooperative bimetallic mechanism where one cobalt complex acts as a Lewis acid to activate the epoxide, and another delivers the hydroxide (B78521) nucleophile.[5]

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on the hydrolytic kinetic resolution of epichlorohydrin using chiral Co-salen catalysts. This data is intended to provide researchers with a comparative overview of different catalytic systems and their efficiencies.

| Catalyst | Catalyst Loading (mol%) | Substrate | Nucleophile | Solvent | Time (h) | Conversion (%) | Product ee (%) | Reference(s) |

| (R,R)-Co(III)-salen complex | 0.5 | Racemic epichlorohydrin | Water | Dichloromethane (B109758) | - | - | 98 | [6][7] |

| Unsymmetrical salen-type cobalt complex | 0.5 | Racemic epichlorohydrin | Water | - | 2 | 53 | >99 | [8] |

| Poly(styrene)-supported Co-salen complexes | - | Racemic epichlorohydrin | Water | - | 1 | 54 | >99 | [9] |

| (salen)Co(III)OAc | 0.2 - 2.0 | Racemic terminal epoxides | Water | - | - | - | >99 | [4] |

Experimental Protocols

The following protocols are generalized from several literature procedures for the hydrolytic kinetic resolution of epichlorohydrin.[6][7][8] Researchers should adapt these protocols based on their specific catalyst and laboratory conditions.

1. Catalyst Activation

The active catalyst is typically a Co(III)-salen complex. If starting with a Co(II)-salen complex, an activation step is necessary.

-

Materials:

-

Chiral Co(II)-salen complex

-

Glacial acetic acid

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Schlenk flask or similar inert atmosphere glassware

-

Nitrogen or Argon source

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the chiral Co(II)-salen complex (1 equivalent).

-

Add the anhydrous solvent.

-

Add a stoichiometric amount of glacial acetic acid.

-

Stir the mixture at room temperature. The color of the solution should change from orange-red to dark brown, indicating the oxidation of Co(II) to Co(III).[6][7] This process typically takes 30-60 minutes.

-

The solvent can be removed under reduced pressure to yield the activated Co(III)-salen catalyst, which can be used directly in the next step.

-

2. Hydrolytic Kinetic Resolution of Racemic Epichlorohydrin

-

Materials:

-

Activated chiral (R,R)-(salen)Co(III) catalyst

-

Racemic epichlorohydrin

-

Water (deionized)

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

Reaction vessel (e.g., round-bottom flask) with magnetic stirrer

-

Cooling bath

-

-

Procedure:

-

In a clean, dry reaction vessel, dissolve the activated (R,R)-(salen)Co(III) catalyst (0.2-2.0 mol%) in the chosen anhydrous solvent.

-

Cool the solution to 0-4 °C using an ice bath.

-

Add racemic epichlorohydrin (1 equivalent) to the cooled catalyst solution.

-

Slowly add water (0.5-0.6 equivalents) to the reaction mixture while stirring vigorously. The slow addition is crucial to control the reaction rate and temperature.

-

Allow the reaction to stir at the controlled temperature. The progress of the reaction can be monitored by techniques such as chiral GC or HPLC to determine the enantiomeric excess of the remaining epichlorohydrin and the conversion.

-

The reaction is typically stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the unreacted epoxide and the diol product.[8][9]

-

3. Work-up and Isolation of (S)-Epichlorohydrin

-

Materials:

-

Reaction mixture from the HKR step

-

Distillation apparatus

-

Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

-

-

Procedure:

-

Once the desired conversion is reached, the reaction mixture can be directly subjected to fractional distillation under reduced pressure to separate the more volatile (S)-epichlorohydrin from the less volatile (R)-3-chloro-1,2-propanediol and the catalyst.

-

Alternatively, the catalyst can be precipitated or removed by filtration through a pad of silica (B1680970) gel.

-

The filtrate is then carefully distilled to isolate the enantiomerically enriched (S)-epichlorohydrin.

-

The enantiomeric excess of the isolated (S)-epichlorohydrin should be determined using chiral GC or HPLC.

-

4. Synthesis of this compound

The enantiomerically enriched (S)-epichlorohydrin is then converted to this compound through a ring-opening reaction.

-

Materials:

-

Enantiomerically enriched (S)-epichlorohydrin

-

An appropriate nucleophile and reaction conditions for regioselective ring-opening at the less substituted carbon. For the synthesis of the target molecule, a hydride source is needed. A common method is reduction with a suitable reducing agent.

-

-

Procedure (Illustrative Example using a reducing agent):

-

In a suitable reaction vessel, dissolve the enantiomerically enriched (S)-epichlorohydrin in an appropriate anhydrous solvent (e.g., THF, diethyl ether).

-

Cool the solution to a low temperature (e.g., 0 °C or -78 °C).

-

Slowly add a reducing agent capable of opening the epoxide ring (e.g., a borane (B79455) or aluminum hydride reagent). The choice of reagent is critical to ensure high regioselectivity for the formation of the secondary alcohol.

-

After the addition is complete, allow the reaction to stir for a specified period, monitoring its progress by TLC or GC.

-